Product packaging for Glycyl-D-aspartic acid(Cat. No.:CAS No. 17343-03-2)

Glycyl-D-aspartic acid

Cat. No.: B098049
CAS No.: 17343-03-2
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid, serving as a crucial compound for advanced biochemical and neuroscientific research . It is a derivative of D-aspartic acid, an endogenous amino acid found in neuroendocrine tissues of both invertebrates and vertebrates, playing a significant role in the regulation of hormone release and neurotransmission . Researchers value this dipeptide for exploring cell adhesion mechanisms, as the Aspartic acid (D) residue is a key component of the canonical Arg-Gly-Asp (RGD) peptide motif . The RGD sequence is recognized by integrin receptors in the extracellular matrix, making derivatives like this compound relevant in studies focused on biomaterial functionalization, targeted drug delivery systems, and cellular adhesion dynamics . In neuroscience, D-aspartic acid itself is studied as a neurotransmitter and neuromodulator . It is an agonist of NMDA receptors (N-methyl-D-aspartate receptors) and is involved in the synthesis and release of hormones such as luteinizing hormone (LH) and testosterone via the hypothalamic-pituitary-gonadal axis . The physicochemical properties of glycyl-aspartic acid dipeptides, such as acid dissociation constants (pKa) and thermodynamic properties, have been characterized in aqueous solution, providing essential data for experimental design involving this molecule . This product is provided for research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O5 B098049 Glycyl-D-aspartic acid CAS No. 17343-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Processing and Biotransformation Pathways of Glycyl D Aspartic Acid

Hydrolysis of the Glycyl-D-aspartate Peptide Bond

The initial step in the biotransformation of Glycyl-D-aspartic acid is the enzymatic hydrolysis of the peptide bond linking the glycine (B1666218) and D-aspartate residues. This cleavage releases the individual amino acids for further metabolic processing.

Research has identified enzymatic activity capable of hydrolyzing Glycyl-D-aspartate in mammalian tissues. Specifically, studies using homogenates of pig kidney cortex have demonstrated the presence of enzymes that effectively cleave the peptide bond of this dipeptide. nih.gov The kidney, a central organ for metabolic processing and excretion, contains a variety of peptidases capable of breaking down small peptides. wikipedia.org The activity in kidney homogenates indicates a physiological pathway for the breakdown of peptides containing D-amino acid residues. nih.gov

The enzyme responsible for the hydrolysis of Glycyl-D-aspartate in pig kidney cortex has been characterized as a metallo-peptidase. nih.gov This classification is based on inhibition studies where the hydrolytic activity was diminished by metal-chelating agents. nih.gov

A key characteristic of this enzyme is its sensitivity to cilastatin (B194054). nih.gov Cilastatin is a known inhibitor of renal dipeptidases, such as Dipeptidase 1 (DPEP1), which are typically zinc-dependent metalloenzymes anchored to the brush border of kidney tubules. wikipedia.orgnih.govnih.gov The inhibition by cilastatin strongly suggests that a renal dipeptidase is responsible for cleaving Glycyl-D-aspartate. nih.govnih.gov This enzyme's role is crucial in the renal metabolism of various dipeptides and certain antibiotics. wikipedia.orgrcsb.org

Inhibition Profile of Glycyl-D-aspartate Hydrolytic Activity
Inhibitor TypeSpecific InhibitorEffect on HydrolysisImplication for Enzyme Identity
Metal Chelating AgentsNot SpecifiedInhibitionEnzyme is a metallo-peptidase
Renal Dipeptidase InhibitorCilastatinInhibitionEnzyme is a cilastatin-sensitive dipeptidase

Metabolic Fate of the D-Aspartate Moiety Post-Hydrolysis

Following the hydrolysis of the peptide bond, the released D-aspartate enters specific metabolic pathways. Unlike its L-isomer, which is a common component of proteins, D-aspartate is handled by a distinct set of enzymes. frontiersin.orgnih.gov Studies on pig kidney homogenates revealed that after hydrolysis of Glycyl-D-aspartate, D-aspartate accumulation was lower than that of glycine, indicating its rapid subsequent metabolism. nih.gov

One of the identified metabolic routes for D-aspartate is its conversion to the L-enantiomer, L-aspartate. nih.gov This stereochemical inversion allows the amino acid to enter mainstream metabolic pathways, such as protein synthesis or the citric acid cycle, after further conversion. researchgate.netwikipedia.org The conversion from D-aspartate to L-aspartate can be facilitated by racemase enzymes, which catalyze the reversible conversion between D- and L-amino acid isomers. frontiersin.org

Further investigation into the metabolism of D-aspartate in kidney tissue has shown its ultimate conversion into L-alanine and pyruvate, particularly in the presence of L-glutamate. nih.gov This transformation pathway suggests the involvement of several enzymes, including aminotransferases. For instance, the oxaloacetate produced from D-aspartate oxidation can be transaminated to form L-aspartate, which can then be further metabolized. The production of L-alanine from L-aspartate can occur through decarboxylation. nih.gov Pyruvate is a central metabolite that can be directed into the citric acid cycle for energy production or used as a precursor for gluconeogenesis. wikipedia.org

A key enzyme in the catabolism of D-aspartate is D-aspartate oxidase (DDO), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme. frontiersin.orgwikipedia.orgnih.gov This enzyme is highly specific for D-aspartate and catalyzes its oxidative deamination. nih.govbroadinstitute.org The reaction consumes D-aspartate, water, and oxygen to produce oxaloacetate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂). wikipedia.org

The involvement of DDO in the metabolism of D-aspartate released from Glycyl-D-aspartate was confirmed through experiments with enzyme inhibitors. nih.gov The oxaloacetate generated by DDO is a key intermediate in the citric acid cycle. wikipedia.org The subsequent conversion of oxaloacetate and the action of aminotransferases, such as aspartate aminotransferase and alanine (B10760859) aminotransferase, lead to the formation of L-aspartate, L-alanine, and pyruvate. nih.gov This pathway effectively channels the carbon skeleton of D-aspartate into central metabolism.

Metabolic Pathway of D-Aspartate Post-Hydrolysis
Initial SubstrateKey EnzymeIntermediate/ProductFinal Products
D-AspartateD-Aspartate Oxidase (DDO)Oxaloacetate, NH₃, H₂O₂L-Aspartate, L-Alanine, Pyruvate
OxaloacetateAminotransferasesL-Aspartate

Decarboxylation of Oxaloacetate

Oxaloacetate, the primary product of D-aspartate catabolism via D-aspartate oxidase, is a critical intermediate in cellular metabolism. mdpi.commdpi.com One of its significant metabolic fates is decarboxylation to pyruvate. This reaction is catalyzed by the enzyme oxaloacetate decarboxylase. wikipedia.org

This enzymatic conversion is a key step that connects the catabolism of D-aspartic acid to other major metabolic pathways. Pyruvate can be further oxidized in the citric acid cycle to generate ATP, or it can be used as a precursor for gluconeogenesis to synthesize glucose. wikipedia.org The decarboxylation of oxaloacetate is therefore a vital link ensuring that the carbon skeleton of D-aspartic acid can be utilized for energy production or biosynthetic processes. nih.gov

Several enzymes can exhibit oxaloacetate decarboxylase activity. In some bacteria, this process is coupled to sodium ion transport across the cell membrane, creating an electrochemical gradient that can be used to drive ATP synthesis and other cellular processes. wikipedia.orgmarquette.edu In mammals, the conversion of oxaloacetate to phosphoenolpyruvate (B93156) by phosphoenolpyruvate carboxykinase (PEPCK) in the cytosol is a key rate-limiting step in gluconeogenesis, which also involves a decarboxylation event. wikipedia.org

D-Aspartate Racemase Activity and Endogenous D-Aspartate Synthesis

The D-aspartic acid component of this compound has an endogenous origin in mammals, synthesized from its L-isomer, L-aspartic acid. nih.govnih.gov This conversion is catalyzed by the enzyme aspartate racemase . wikipedia.orgpnas.org This enzyme belongs to the family of isomerases and facilitates the interconversion between L-aspartate and D-aspartate. wikipedia.org

Aspartate racemase has been identified in various mammalian tissues, with notable expression in the brain, testes, and neuroendocrine glands, which are also tissues where D-aspartate is found in high concentrations. pnas.orgnih.gov The presence and activity of this enzyme confirm that D-aspartate is not solely derived from dietary sources but is actively synthesized within the body to serve specific physiological functions. mdpi.comnih.gov

The synthesis of D-aspartate is particularly high during embryonic development in the brain, suggesting a role in neurogenesis. wikipedia.orgpnas.org Research has shown that mammalian aspartate racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. pnas.orgnih.gov The enzymatic reaction involves the abstraction of the α-hydrogen from the amino acid substrate to form an intermediate, followed by reprotonation at the opposite face of the α-carbon to yield the other enantiomer. wikipedia.org In addition to aspartate racemase, studies have suggested that serine racemase may also contribute to D-aspartate synthesis in specific brain regions. mdpi.comoup.com

EnzymeFunctionSubstrateProductKey Characteristics
Aspartate RacemaseRacemizationL-Aspartic AcidD-Aspartic AcidPLP-dependent; found in brain, testes, and endocrine tissues. wikipedia.orgpnas.org
Serine RacemaseRacemizationL-Serine (primary), L-Aspartate (secondary)D-Serine, D-AspartateMay contribute to D-aspartate synthesis in specific brain subregions. mdpi.comoup.com

Biological Roles and Molecular Mechanisms of Action Attributed to Glycyl D Aspartic Acid and Its D Aspartyl Component

Neuroendocrine System Modulation

D-aspartic acid acts as a signaling molecule within the central nervous system, particularly in the hypothalamus and pituitary gland, which are crucial for regulating the release of hormones that govern reproductive function. nbinno.com

D-aspartic acid has been shown to regulate the synthesis and release of hormones at multiple levels of the HPG axis. who.int It functions as an excitatory molecule, stimulating the synthesis of Gonadotropin-Releasing Hormone (GnRH) in the hypothalamus, Luteinizing Hormone (LH) in the pituitary, and testosterone (B1683101) in the testes. mdpi.com

D-aspartic acid has been observed to elicit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govnih.gov This action is a critical initial step in the cascade of hormonal events that regulate reproductive function. wikipedia.org Studies in rats have demonstrated that D-Asp can induce the release of GnRH from the hypothalamus. nih.govijsred.com This effect is believed to be mediated, at least in part, through the activation of N-methyl-D-aspartate (NMDA) receptors located on GnRH-secreting neurons. mdpi.comnih.gov D-aspartic acid can be converted to NMDA, which then stimulates the release of GnRH. ijsred.comnih.gov In vitro experiments have shown that D-Asp was able to induce LH release from the adenohypophysis only when co-incubated with the hypothalamus, indicating that its effect on LH is mediated by hypothalamic GnRH release. nih.gov

Following its action on the hypothalamus, the D-aspartyl component plays a direct role in the modulation of Luteinizing Hormone (LH) from the anterior pituitary. nih.govwikipedia.org Both human and rat studies have shown that administration of sodium D-aspartate enhances the release of LH. nih.gov In a study involving healthy male volunteers, daily consumption of D-aspartic acid for 12 consecutive days resulted in a significant increase in serum LH levels. nih.govresearchgate.net In vitro experiments on isolated rat pituitaries demonstrated that D-aspartic acid is capable of inducing the synthesis of LH. nih.gov This process is thought to involve cyclic guanosine (B1672433) monophosphate (cGMP) as a second messenger in the pituitary gland. nih.govmdpi.com

Table 1: Effect of D-Aspartic Acid Supplementation on Luteinizing Hormone (LH) Levels in Humans

Treatment Duration Change in LH Levels Statistical Significance Reference
6 daysIncreasedNot statistically significant nih.gov
12 days33% increasep < 0.0001 nih.gov
3 days post-supplementationHigher than basal levelsNot statistically significant nih.gov

D-aspartic acid has a pronounced effect on the testes, specifically on the Leydig cells, where it stimulates the synthesis and release of testosterone. nih.govnih.gov This action can occur both indirectly, through the stimulation of LH release from the pituitary, and directly at the testicular level. who.intmdpi.com In human studies, a significant increase in serum testosterone levels was observed after 12 days of D-aspartic acid consumption. nih.govresearchgate.netergo-log.com Animal studies have shown that D-Asp is localized in Leydig cells and is involved in steroidogenesis. nih.govresearchgate.net The mechanism of action in Leydig cells involves cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger, leading to increased testosterone synthesis and release. nih.gov D-aspartic acid has also been shown to upregulate the expression of the steroidogenic acute regulatory (StAR) protein, which is a key component in the transfer of cholesterol into the mitochondria for testosterone production. nih.govmdpi.com

Table 2: Effect of D-Aspartic Acid on Testosterone Levels

Study Population Duration of Treatment Observed Effect on Testosterone Reference
Human Males (n=23)12 days42% increase in serum testosterone nih.govergo-log.com
Human Males with fertility issues90 days30-60% increase in testosterone ijsred.com
Rats (in vivo)Not specifiedIncreased testosterone biosynthesis mdpi.com
Cultured Rat Leydig CellsNot specifiedUpregulated testosterone synthesis mdpi.com

In addition to stimulating testosterone synthesis, D-aspartic acid has been found to influence the expression of androgen receptors. mdpi.com Research in rats has demonstrated that D-aspartic acid can upregulate the expression of androgen receptors in the testis. mdpi.comresearchgate.net This upregulation is mediated through the activation of NMDA receptors and the extracellular signal-regulated kinase (ERK) pathway. researchgate.net An increased expression of androgen receptors can enhance the responsiveness of tissues to circulating androgens, thereby amplifying the effects of testosterone. mdpi.com

D-aspartic acid has been shown to work synergistically with gonadotropins, such as human chorionic gonadotropin (hCG), to enhance testosterone production. who.int In vitro studies on purified rat Leydig cells have demonstrated that D-aspartic acid increases hCG-stimulated testosterone synthesis. who.intmdpi.com While D-aspartic acid alone may not always induce a significant increase in testosterone release from cultured Leydig cells, its concomitant stimulation with hCG leads to a significant additional increase in released testosterone. nih.gov This synergistic effect is mediated by an increase in StAR protein levels. nih.gov Furthermore, D-aspartic acid appears to modulate the internalization of the LH/hCG receptor, potentially delaying its displacement from the cell membrane and thereby prolonging the steroidogenic signal. mdpi.comnih.gov

Regulation of Other Hormones and Neurosecretions

The influence of Glycyl-D-aspartic acid, primarily through its bioactive component D-aspartic acid (D-Asp), extends to a variety of hormonal and neurosecretory processes. D-Asp has been identified as a significant signaling molecule within the neuroendocrine system, modulating the synthesis and release of several key hormones. mdpi.comnih.gov Its presence and activity have been noted in critical endocrine glands, including the pituitary and pineal glands. mdpi.comnih.gov

Prolactin (PRL) Release

D-aspartic acid has been demonstrated to be a potent stimulator of prolactin (PRL) release from the anterior pituitary gland. mdpi.comnih.gov In vivo studies in rats have shown that intraperitoneal injections of sodium D-aspartate lead to a significant, dose- and time-dependent increase in serum PRL levels. bohrium.comoup.com For instance, administration of D-Asp at a dose of 0.5 µmol/g of body weight resulted in a 1.9-fold increase in PRL levels after 60 minutes. oup.com

The mechanism of action appears to be twofold. In vitro experiments on isolated pituitary glands have revealed that D-Asp can act directly on the adenohypophysis to stimulate PRL release. bohrium.com Furthermore, D-aspartic acid serves as a precursor for the synthesis of N-methyl-D-aspartate (NMDA). bohrium.com NMDA, in turn, acts on the hypothalamus to trigger the release of hypothalamic factors that further enhance PRL secretion from the pituitary. bohrium.com The anterior pituitary has a notable capacity to accumulate D-Asp, where it is found in high concentrations within PRL-secreting cells. oup.comexamine.comnih.gov

Effect of D-Aspartic Acid on Prolactin Release in Rats

Dose of D-Aspartic Acid (µmol/g body weight)Time After Injection (minutes)Fold Increase in Serum ProlactinReference
0.5301.9 examine.com
4.0303.7 examine.com
0.5601.9 oup.com
Oxytocin (B344502) and Vasopressin mRNA Synthesis and Release

In the hypothalamus, D-aspartic acid plays a role in the synthesis of oxytocin and vasopressin. mdpi.comnih.gov It has been found to be concentrated in the magnocellular neurons of the supraoptic and paraventricular nuclei, which are the primary sites of oxytocin and vasopressin production. mdpi.com Administration of D-Asp has been shown to trigger the synthesis of oxytocin mRNA. mdpi.comnih.gov The release of these neurohormones is influenced by NMDA receptor activation, for which D-aspartate is a precursor. nih.gov Osmotic stimuli, which trigger oxytocin and vasopressin release, have been shown to facilitate glutamic acid release, which in turn acts on NMDA receptors. nih.gov

Growth Hormone (GH) Secretion

D-aspartic acid is also involved in the stimulation of Growth Hormone (GH) secretion from the pituitary gland. nih.govcardiffsportsnutrition.co.uk Accumulation of D-Aspartic Acid in the anterior pituitary leads to an increased secretion rate of Growth-Hormone Releasing Hormone (GHRH), which in turn causes the release of GH. examine.com Studies in pigs have shown that intravenous administration of aspartate is a potent secretagogue of GH. nih.gov However, in vitro studies on porcine pituitary cells suggest that the primary site of action for this stimulation is likely at the level of the hypothalamus or higher brain centers, rather than a direct effect on the pituitary cells themselves. nih.gov

Effect of Aspartate on Growth Hormone Secretion in Pigs (In Vitro)

Aspartate Concentration (M)Fold Increase in GHReference
10-81.6 nih.gov
10-61.9 nih.gov
10-41.9 nih.gov
Melatonin (B1676174) Secretion Suppression

In the pineal gland, D-aspartic acid functions as a negative regulator of melatonin synthesis. mdpi.comnih.gov The pineal gland contains the highest concentration of D-Asp among various neuroendocrine cells in rats. nih.gov Exogenous D-aspartate has been shown to strongly inhibit norepinephrine-dependent melatonin synthesis in the rat pineal gland. nih.govnih.gov This inhibition is, at least in part, due to a decrease in the activity of serotonin (B10506) N-acetyltransferase, a key enzyme in the melatonin synthesis pathway. nih.gov Following norepinephrine (B1679862) stimulation, pinealocytes that have been pre-treated with D-Asp release D-Asp, which in turn suppresses the secretion of melatonin. nih.gov

Estrogen Levels (17β-estradiol) via Aromatase Activity

D-aspartic acid has been shown to enhance the activity of the enzyme P450 aromatase, which is a key enzyme in the synthesis of estrogens. nih.govbiologists.commdpi.com Aromatase catalyzes the conversion of testosterone into 17β-estradiol. biologists.comnih.gov In studies on frogs, administration of D-aspartate was found to increase the expression of brain aromatase at both the mRNA and protein levels. biologists.comnih.gov This, in turn, led to an increased production of 17β-estradiol from testosterone. biologists.comnih.gov Similar findings have been observed in the testes of boars and the ovaries of lizards, where D-Asp was shown to increase aromatase activity. nih.govnih.govnih.gov This suggests that D-aspartate can play a role in the local regulation of estrogen production. nih.govnih.gov

Intracellular Signaling Pathways in Endocrine Cells

The regulatory effects of D-aspartic acid on hormone synthesis and release are mediated by various intracellular signaling pathways. In the pituitary gland, the D-Asp-induced release of luteinizing hormone involves the cyclic guanosine monophosphate (cGMP) pathway. nih.gov Conversely, in testicular Leydig cells, D-aspartate stimulates testosterone synthesis and release through a mechanism that implicates cyclic adenosine monophosphate (cAMP) as a second messenger. nih.govnih.gov

In frog brain neurons, the D-aspartate-induced synthesis of P450 aromatase is mediated through the cAMP response element-binding protein (CREB) pathway. biologists.com The activation of the N-methyl-D-aspartate receptor (NMDA-R) by D-Asp leads to an increase in cAMP, which then activates protein kinases that phosphorylate CREB. biologists.com Phosphorylated CREB acts as a transcriptional regulator, leading to increased synthesis of P450 aromatase. biologists.com

Furthermore, D-aspartate can act as a neurotransmitter and is released from synaptosomes and synaptic vesicles in a calcium-dependent manner. examine.comresearchgate.net It has been shown to increase cAMP levels in neuronal cells, suggesting its role as an intercellular signaling molecule. nih.govresearchgate.net

Adenylate Cyclase-cAMP Pathway Activation

The D-aspartyl component of this compound, D-aspartate (D-Asp), has been shown to influence intracellular signaling through the adenylate cyclase-cAMP pathway. nih.govresearchgate.netnih.gov This pathway is a fundamental G protein-coupled receptor-triggered signaling cascade crucial for cell communication. wikipedia.orgcusabio.com The process begins when an extracellular ligand binds to a G protein-coupled receptor, prompting the activation of adenylate cyclase. wikipedia.orgstudy.com This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger. youtube.comnih.govspandidos-publications.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various protein substrates to elicit cellular responses. wikipedia.orgnih.gov

Research indicates that D-aspartate can modulate this pathway in different tissues. Studies have demonstrated that D-Asp increases cAMP levels in neuronal cells. researchgate.net For instance, elevated levels of cAMP were observed in rat and L. vulgaris synaptosomes when induced by D-Asp. nih.gov In the endocrine system, the cAMP pathway is implicated as a second messenger in the action of D-aspartate on rat testis Leydig cells, where it is involved in the synthesis and release of testosterone. nih.gov However, other studies have reported that D-aspartate can regulate the mRNA transcription of hormones to increase testosterone in rat Leydig cells without affecting cAMP levels, suggesting multiple or tissue-specific mechanisms of action. nih.gov

Tissue/Cell TypeOrganismEffect of D-AspartateSecond MessengerReference
SynaptosomesRat, L. vulgarisIncreased cAMP levelscAMP nih.gov
Cerebral ganglia neuronsA. limacineIncreased cAMP levelscAMP nih.gov
Testis Leydig cellsRatIncreased testosterone synthesis and releasecAMP nih.gov
Neuronal cellsGeneralIncreased cAMP levelscAMP researchgate.net
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Involvement

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that relays signals from cell surface receptors to the DNA in the nucleus, influencing fundamental cellular processes like cell division, proliferation, differentiation, and survival. wikipedia.orgyoutube.comyoutube.com This pathway involves a chain of proteins, including Ras, Raf, MEK, and ERK, that communicate through phosphorylation. wikipedia.orgyoutube.com Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer. nih.gov

Evidence suggests the involvement of D-aspartate in the activation of the MAPK/ERK pathway, particularly within the reproductive system. researchgate.netnih.gov In short-term cultures of spermatogonia GC1 cells, D-aspartate has been shown to activate the ERK/Aurora B proliferative pathway through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-type glutamate (B1630785) receptors (AMPAR). mdpi.com This activation promotes testicular cell proliferation. nih.gov These findings highlight a role for D-aspartate in regulating cell growth and proliferation via this key signaling cascade. researchgate.net

Cell TypeOrganismEffect of D-AspartatePathway ActivatedDownstream EffectReference
Spermatogonia GC1 cellsMouseActivation via AMPARERK/Aurora BProliferation mdpi.com
Testicular cellsGeneralActivation via GluRERK1/2Proliferation nih.gov
AKT Serine-Threonine Kinase Pathway Activation

The AKT pathway, also known as the PI3K-AKT pathway, is a crucial signaling cascade that promotes survival and growth in response to extracellular signals. AKT, a serine/threonine-specific protein kinase, plays a central role in regulating diverse cellular processes, including glucose metabolism, apoptosis, cell proliferation, and migration.

Research has identified D-aspartate as an activator of the AKT pathway, particularly in the context of testicular function. researchgate.netnih.gov Studies have shown that D-aspartate induces spermatogonial proliferation by activating the AKT pathway, in addition to the ERK pathway. researchgate.net Furthermore, D-aspartate exerts a significant anti-apoptotic effect in the testis through the AMPAR/AKT pathway. nih.gov This protective role may be mediated by the modulation of antioxidant enzymes to reduce testicular oxidative stress. nih.gov

Tissue/Cell TypeOrganismEffect of D-AspartatePathway ActivatedDownstream EffectReference
SpermatogoniaGeneralActivationAktProliferation researchgate.net
TestisGeneralActivation via AMPARAKTAnti-apoptotic effect, potential mitigation of oxidative stress nih.gov
cGMP as a Second Messenger in Pituitary

Cyclic guanosine monophosphate (cGMP) is another vital second messenger molecule, similar to cAMP. youtube.com It is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase and is involved in various physiological processes, including smooth muscle relaxation and phototransduction. youtube.com

In the pituitary gland, D-aspartate has been demonstrated to utilize cGMP as a second messenger to regulate hormone release. nih.govnih.gov Specifically, D-aspartate induces the release and synthesis of Luteinizing Hormone (LH) from the rat pituitary gland through a mechanism involving cGMP. nih.govresearchgate.net In vitro experiments using isolated rat adenohypophysis have confirmed that D-aspartate induces LH release via the cGMP pathway. mdpi.com This highlights a specific neuroendocrine role for D-aspartate in the hypothalamus-pituitary-gonadal axis, where it modulates hormone secretion through the cGMP signaling cascade. researchgate.netmdpi.com

TissueOrganismHormone AffectedSecond MessengerEffectReference
Pituitary GlandRatLuteinizing Hormone (LH)cGMPIncreased release and synthesis nih.govnih.gov
Adenohypophysis (isolated)RatLuteinizing Hormone (LH)cGMPInduced release mdpi.com

Nervous System Functions and Neurotransmission

D-aspartate, the key component of this compound, is recognized as an important signaling molecule within the nervous system of both vertebrates and invertebrates. nih.govresearchgate.net It is involved in nervous system development and has been increasingly characterized as a key player in synaptic communication. nih.govresearchgate.net

Neurotransmitter/Neuromodulator Role of D-Aspartate

A substance is classified as a neurotransmitter if it is localized in nerve terminals, stored in synaptic vesicles, and released via regulated exocytosis to trigger a response in a postsynaptic neuron. nih.govnih.gov Accumulating evidence indicates that D-aspartate fulfills many, if not all, of these criteria. nih.gov It has been proposed to function as both an excitatory neurotransmitter, similar to L-glutamate, and a neuromodulator that can modify the response of postsynaptic membranes to other neurotransmitters. nih.govthebehavioralscientist.com

D-aspartate acts as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, binding to the L-glutamate site and stimulating receptor activity. nih.govmdpi.comnih.gov This interaction implicates D-aspartate in cognitive processes such as learning and memory, which are heavily dependent on NMDA receptor function. nih.govnih.gov Studies have shown that increasing D-aspartate levels can enhance NMDA receptor-dependent long-term potentiation in mouse hippocampal slices. nih.gov In addition to its direct transmitter-like actions, D-aspartate can also function as a neuromodulator. For example, it has been shown to slow the activation time of glutamate receptors in the presence of L-glutamate. nih.gov

Evidence CategoryFindingImplicationReference
Receptor Interaction Acts as an agonist at the L-glutamate binding site of the NMDA receptor.Direct excitatory role; involvement in synaptic plasticity, learning, and memory. nih.govmdpi.comnih.gov
Synaptic Plasticity Enhanced NMDAR-dependent long-term potentiation (LTP) in hippocampal slices with increased D-Asp levels.Role in the cellular mechanisms underlying learning and memory. nih.gov
Neuromodulation Can slow the activation time of glutamate receptors in the presence of L-glutamate.Modifies the response of postsynaptic neurons to primary neurotransmitters. nih.gov
General Classification Fulfills many criteria of a classical neurotransmitter.Functions as an intercellular signaling molecule at the synapse. nih.govresearchgate.net

Localization in Synaptosomes and Synaptic Vesicles

A crucial piece of evidence supporting the role of D-aspartate as a neurotransmitter is its specific localization within presynaptic nerve terminals. nih.govresearchgate.net Studies have consistently detected D-aspartate in synaptosomes, which are isolated nerve terminal preparations, and more specifically, within synaptic vesicles, the organelles responsible for storing and releasing neurotransmitters. nih.govresearchgate.netnih.gov

Research has shown that D-aspartate is concentrated in synaptic vesicles. nih.gov For example, in the brain neurons of L. vulgaris, the concentration of D-aspartate was found to be higher in synaptic vesicles than in whole synaptosome preparations, which in turn had higher concentrations than whole brain homogenates. nih.gov This demonstrates a specific mechanism for concentrating D-aspartate at the site of neurotransmitter release. Furthermore, studies on rat hippocampus have shown that aspartate can be concentrated in synaptic vesicles and is subject to sustained exocytotic release from the same nerve endings that release glutamate. nih.gov This co-localization suggests a coordinated role in excitatory neurotransmission. nih.govpnas.org The release of D-aspartate from these vesicles has been shown to be a calcium-dependent process, which is characteristic of classical neurotransmitter exocytosis. nih.govmdpi.com

Organism/TissueFindingSignificanceReference
L. vulgaris (brain neurons)D-Asp concentration is highest in synaptic vesicles, followed by synaptosomes, and then whole brain homogenate.Supports the specific packaging of D-Asp into vesicles for release. nih.gov
Rat (hippocampus)Aspartate is co-localized with glutamate in synaptic vesicles of excitatory terminals.Suggests D-Aspartate is an excitatory neurotransmitter, potentially co-released with glutamate. nih.govpnas.org
Cultured cerebellar granule cellsExogenous D-aspartate entered synaptic vesicles and its release was exocytotic.Demonstrates a mechanism for vesicular uptake and regulated release. nih.gov
Rat (pituitary gland)D-aspartate is localized in the posterior pituitary, specifically in nerve processes and terminals.Implies a role in neuroendocrine signaling and hormone release. pnas.org
General (neuronal cultures, synaptosomal preparations)D-Asp is stored in secretory organelles and released via Ca2+-mediated vesicular exocytosis.Fulfills a key criterion for being classified as a neurotransmitter. mdpi.com

Interaction with N-Methyl-D-Aspartate Receptors (NMDARs)

The N-methyl-D-aspartate receptor (NMDAR) is a principal target for the D-aspartyl component of this compound. The NMDAR is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist, typically glycine (B1666218) or D-serine.

The D-aspartyl component of this compound functions as an endogenous agonist at the glutamate binding site of the N-methyl-D-aspartate receptor (NMDAR). Unlike co-agonists such as glycine and D-serine that bind to the GluN1 subunit, D-aspartate directly interacts with the glutamate binding pocket on the GluN2 subunit of the NMDAR complex. This binding mimics the action of glutamate, initiating the conformational changes necessary for receptor activation.

The activation of NMDARs by agonists like D-aspartate is a complex process that requires the simultaneous presence of a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block within the ion channel. Once these conditions are met, the channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of calcium is a critical event that triggers a cascade of intracellular signaling pathways.

Research has demonstrated that D-aspartate can trigger currents through NMDARs containing any of the NR2A-D subunits, indicating its broad activity across different NMDAR subtypes. This agonist activity is fundamental to the subsequent physiological effects observed, including the modulation of synaptic strength and neuronal excitability.

The agonist activity of the D-aspartyl component at NMDARs leads to significant modulation of synaptic transmission and plasticity. A key form of synaptic plasticity influenced by NMDAR activation is Long-Term Potentiation (LTP), a persistent strengthening of synapses that underlies learning and memory. By activating NMDARs, D-aspartate facilitates the calcium influx necessary to initiate the molecular cascades that lead to LTP.

Studies have shown that administration of D-aspartate can enhance NMDAR-dependent LTP in the hippocampus. This enhancement of synaptic plasticity is a direct consequence of its ability to act as an NMDAR agonist. In patients with progressive multiple sclerosis, a condition associated with reduced synaptic plasticity, oral intake of D-aspartate has been observed to increase TMS-induced LTP and intracortical facilitation, suggesting an improvement in synaptic plasticity reserve and glutamatergic transmission.

The table below summarizes findings from a study on the effect of D-aspartate on synaptic plasticity in progressive multiple sclerosis patients.

MeasurementBefore D-AspartateAfter 2 Weeks of D-AspartateAfter 4 Weeks of D-Aspartate
LTP-like plasticityBaselineIncreasedIncreased
Intracortical Facilitation (ICF)BaselineIncreasedIncreased
Short-Interval ICFBaselineIncreasedIncreased

This table is based on the reported outcomes and is for illustrative purposes.

The activation of NMDARs by the D-aspartyl component of this compound also has a profound impact on the physical structure of neurons. Chronic activation of NMDAR-mediated signaling pathways can lead to modifications in neuronal cytoarchitecture, including changes in dendritic morphology.

Research in animal models has shown that long-term exposure to elevated levels of D-aspartate can increase the complexity of dendritic trees and the density of dendritic spines on pyramidal neurons in the prefrontal cortex and hippocampus. Dendritic spines are the primary sites of excitatory synapses, and an increase in their density is often associated with enhanced synaptic connectivity and plasticity.

Furthermore, there is evidence to suggest a link between D-aspartate levels and gray matter volume. In human studies, genetic variations that lead to reduced expression of the enzyme responsible for degrading D-aspartate (D-aspartate oxidase) have been associated with greater prefrontal gray matter volume. This suggests that higher endogenous levels of D-aspartate may contribute to the maintenance or increase of neuronal structures in this brain region.

The D-aspartyl component of this compound can also exert an excitatory influence on dopamine (B1211576) neurons, particularly in the substantia nigra pars compacta. These neurons are crucial for motor control and cognitive functions, and their activity is modulated by glutamatergic inputs, including those acting through NMDARs.

Studies have shown that D-aspartate can activate not only NMDARs but also, to a lesser extent, AMPA and metabotropic glutamate receptors on midbrain dopamine neurons. This activation leads to an increase in the firing rate of these neurons. Persistent elevation of D-aspartate has been shown to enhance NMDA-induced currents in these neurons and increase the membrane levels of NMDAR subunits. This suggests that the D-aspartyl component can modulate the excitability of the dopaminergic system.

Modulation of Other Glutamate Receptors (e.g., AMPA, mGlu5)

While the primary interaction of the D-aspartyl component is with NMDARs, there is evidence that it can also modulate other types of glutamate receptors. Pharmacological studies have indicated that D-aspartate can inhibit kainate-induced currents at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in hippocampal neurons.

Additionally, D-aspartate has been found to stimulate metabotropic glutamate receptor 5 (mGluR5) in brain slices. The application of D-aspartate has been shown to trigger inward currents in dopamine neurons of the substantia nigra pars compacta by activating not only NMDARs but also AMPA and mGlu1/5 receptors to a lesser degree. This broader interaction with multiple glutamate receptor subtypes suggests a more complex role for the D-aspartyl component in modulating glutamatergic neurotransmission than solely acting on NMDARs.

Neuroprotection and Homeostasis of the Glutamatergic System

The D-aspartyl component of this compound plays a dual role in the homeostasis of the glutamatergic system, which can be either neuroprotective or, in excess, contribute to excitotoxicity. By acting as an NMDAR agonist, D-aspartate participates in the physiological signaling necessary for neuronal health and plasticity.

However, the homeostasis of D-aspartate is tightly regulated by the enzyme D-aspartate oxidase (DDO), which catabolizes it. The proper regulation of D-aspartate levels is crucial, as excessive and persistent NMDAR stimulation can lead to excitotoxicity, a process implicated in neurodegenerative diseases. Overactivation of NMDARs causes an excessive influx of calcium, which can trigger apoptotic pathways and lead to cell death.

Therefore, while physiological levels of D-aspartate are important for normal brain function, its dysregulation and excessive accumulation can be detrimental. The balance of D-aspartate synthesis and degradation is thus a key element in maintaining the health of the glutamatergic system.

Involvement in Cognitive Functions (Memory, Concentration, Learning)

The D-aspartyl component of this compound, D-aspartic acid (D-Asp), is an endogenous amino acid found in neuroendocrine systems and is implicated in processes of learning and memory. nih.gov Research in animal models suggests that D-Asp plays a significant role in modulating cognitive capabilities. nih.gov Oral administration of sodium D-aspartate to rats has been shown to improve their ability to navigate and locate a hidden platform in the Morris water maze, a task used to assess spatial learning and memory. nih.gov In these studies, rats treated with D-Asp demonstrated a significant enhancement in cognitive performance compared to control groups. nih.gov

Table 1: Effect of D-Aspartic Acid Administration on Cognitive Performance in Rats

Study ParameterControl GroupD-Aspartate Treated GroupStatistical SignificanceSource
Hippocampal D-Asp (ng/g tissue) 30.6 ± 5.482.5 ± 10.0P < 0.0001 nih.gov
Cognitive Effect (Morris Water Maze) Baseline PerformanceSignificant ImprovementP < 0.001 nih.gov

Reproductive System Regulation Beyond Hormonal Control

The D-aspartyl component has demonstrated direct effects on the reproductive system, influencing processes independent of the hypothalamic-pituitary-gonadal axis.

The mechanism by which D-aspartic acid stimulates spermatogonial proliferation involves the upregulation of key cell cycle regulators. mdpi.com Studies on spermatogonial cell lines show that exposure to D-Asp stimulates the expression of Proliferating Cell Nuclear Antigen (PCNA) and Aurora Kinase B (AURKB). mdpi.comnih.gov PCNA is a protein expressed in the nucleus of cells during the synthesis (S) phase of the cell cycle, while AURKB is a critical mitotic regulator essential for genomic stability and the transition from the G2 to M phase. mdpi.com The increased expression of these markers provides strong evidence that D-Asp promotes the cell cycle progression and division of spermatogonia through molecular pathways involving N-methyl-D-aspartate receptor (NMDAR)-mediated activation. mdpi.comnih.gov

Table 2: Effect of D-Aspartate on Proliferation Markers in Spermatogonial GC-1 Cells

Proliferation MarkerEffect of D-Aspartate TreatmentImplied Cellular ActionSource
PCNA (Proliferating Cell Nuclear Antigen) Stimulated ExpressionPromotes S phase of cell cycle mdpi.comnih.gov
AURKB (Aurora Kinase B) Stimulated ExpressionRegulates G2 to M phase transition mdpi.comnih.gov

Beyond initiating spermatogenesis, D-aspartic acid has a significant impact on the quality and function of mature sperm. scirp.orgscirp.org Studies involving men with oligo-asthenozoospermia (low sperm count and motility) and asthenozoospermia (low motility) have found that supplementation with sodium D-aspartate can lead to a significant increase in both sperm concentration and motility. scirp.orgscirp.org For instance, in one study, men with oligo-asthenozoospermia experienced a two-fold increase in sperm concentration and a nearly 1.9-fold increase in rapid progressive motility after 90 days of treatment. scirp.orgscirp.org Similar positive effects on motility were observed in patients with asthenozoospermia. scirp.orgscirp.org Animal studies corroborate these findings, showing that oral D-Asp treatment in mice improves total sperm motility and fertilizing capability. nih.govmdpi.com This suggests that D-Asp plays a beneficial role in sperm maturation and function. mdpi.com

Table 3: Impact of D-Aspartate Supplementation on Semen Parameters in Sub-fertile Men

Patient GroupParameterBefore Treatment (Mean ± SD)After Treatment (Mean ± SD)Fold IncreaseSource
Oligo-asthenozoospermia Sperm Concentration (million/mL)8.2 ± 4.516.5 ± 5.52.0 scirp.orgscirp.org
Rapid Progressive Motility (%)11.6 ± 3.921.6 ± 7.51.86 scirp.orgscirp.org
Asthenozoospermia Sperm Concentration (million/mL)29.9 ± 5.748.7 ± 12.81.6 scirp.orgscirp.org
Rapid Progressive Motility (%)15.5 ± 4.423.1 ± 4.71.49 scirp.orgscirp.org

Research into the role of D-aspartic acid in female fertility is less extensive, but initial findings are noteworthy. researchgate.net D-Asp has been identified in human ovarian follicular fluid, the microenvironment of the developing oocyte. nih.govresearchgate.net Studies have found a significant correlation between the concentration of D-Asp in the follicular fluid and the patient's age, with younger women (22-34 years) having significantly higher concentrations than older women (35-40 years). nih.govresearchgate.net Crucially, the concentration of D-Asp was also positively linked to oocyte quality. nih.govresearchgate.net A direct relationship was observed between follicular D-Asp levels and the percentage of good quality metaphase II oocytes, as well as the subsequent fertilization rate. nih.govnih.gov These findings suggest that follicular D-Asp concentration could serve as a potential biochemical marker for oocyte quality. nih.govresearchgate.net

Table 4: Correlation of D-Aspartic Acid in Human Follicular Fluid with Age and Oocyte Quality

Patient Age GroupD-Asp Concentration (nmol/ml; Mean ± SEM)Correlation with Oocyte QualityCorrelation with Fertilization RateSource
22-34 years 19.11 ± 1.91PositivePositive nih.govresearchgate.net
35-40 years 10.86 ± 1.22PositivePositive nih.govresearchgate.net

Cellular Adhesion and Extracellular Matrix Interactions

The Glycyl-Aspartic acid sequence is a core component of a well-known tripeptide motif, Arginyl-glycyl-aspartic acid (RGD), which is fundamental to cellular adhesion. nih.gov The RGD sequence is recognized by integrins, a family of cell-surface receptor proteins that mediate the attachment of cells to the extracellular matrix (ECM). nih.govwikipedia.org This motif is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen. wikipedia.org The interaction between the RGD sequence within these proteins and cell surface integrins is a primary mechanism governing cell-substratum and cell-cell interactions. nih.gov Chemical cross-linking studies have confirmed that RGD-containing peptides bind directly to platelet membrane glycoproteins, which are a type of integrin, demonstrating the specific and crucial role of this sequence in mediating cellular adhesion. nih.gov

Role of Gly-Asp/D-Asp Sequence in Arginyl-Glycyl-Aspartic Acid (RGD) Motif

The Arginyl-Glycyl-Aspartic Acid (RGD) sequence is a pivotal cell adhesion motif found in a variety of extracellular matrix (ECM) proteins. wikipedia.orgnih.gov This tripeptide sequence is recognized by integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. nih.gov The Glycyl-Aspartic acid (Gly-Asp) component is an integral part of this motif. Specifically, the aspartic acid residue's carboxyl group, along with the arginine residue's guanidinium (B1211019) group, forms the primary recognition points for the integrin receptor. The glycine residue provides conformational flexibility to the peptide backbone, which is crucial for the proper spatial orientation of the arginine and aspartic acid side chains for effective receptor binding. nih.gov While the L-isoform of aspartic acid is common in native RGD sequences, studies have also explored the role of the D-aspartyl component in synthetic RGD analogs.

Conformational Requirements for Integrin Binding (Type II β-turn, Pseudo-Dihedral Angles)

The three-dimensional structure of the RGD motif is a critical determinant of its binding affinity and selectivity for different integrin subtypes. In many biologically active proteins, the RGD sequence is located within a flexible loop and often adopts a specific turn-like conformation, such as a type II β-turn or a β-hairpin turn. nih.goveu.org This conformation optimally presents the side chains of the arginine and aspartic acid residues for interaction with the integrin receptor.

Molecular dynamics simulations and nuclear magnetic resonance (NMR) studies on synthetic RGD analogs have provided further insights into the conformational requirements for integrin binding. For instance, research on Acetyl-(D)arginyl-glycyl-(D)aspartic acid suggests its susceptibility for integrin binding is due to a higher number of conformations that fit the essential criterion of a pseudo-dihedral angle between -45° and +45°. researchgate.net This peptide was found to be stabilized by an Arg-NεH...O=Cγ-Asp hydrogen bonding interaction in dimethyl sulfoxide-d6, contributing to a semi-folded β-turn-like conformation. researchgate.net

Table 1: Conformational Features of an Ac-RGD Analog in DMSO-d6

FeatureDescription
Main Chain Torsion Angles Arg φ = -140.6°, ψ = -8.6°; Gly φ = 81.7°, ψ = -1.3°; Asp φ = -135°
Overall Conformation Semi-folded β-turn like
Stabilizing Interaction Arg-NH...O=C-Asp hydrogen bond (2.67Å)
Interatomic Distances Arg Cα-Asp Cα: 6.6Å; Arg Cβ-Asp Cβ: 7.0Å; Arg Cγ-Asp Cγ: 5.5Å

Data sourced from molecular dynamics simulations of Acetyl-(D)arginyl-glycyl-(D)aspartic acid. researchgate.net

Influence of Flanking Residues on Activity and Selectivity

For example, studies on snake venom disintegrins have demonstrated that mutations in the amino acid residues flanking the RGD sequence can dramatically alter their inhibitory activity on platelet aggregation. nih.gov The nature of the residue immediately following the aspartate in the RGDX sequence can significantly influence integrin selectivity. For instance, the presence of certain amino acid residues at the X position can enhance binding to specific integrins like αvβ5. acs.org The sequences surrounding the RGD motif in parent peptides affect the activity, and the N-terminal sequence of an RGD-containing peptide can act as a spacer, which has been reported to affect cell adhesion activity. acs.org

Competition with Native Adhesion Proteins

Synthetic peptides containing the RGD sequence, including those with a Gly-Asp component, can act as competitive inhibitors of the binding of native adhesion proteins to integrin receptors. biocrick.comnih.gov By mimicking the cell-binding domain of large extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen, these small peptides can block the attachment of cells to the ECM. wikipedia.orgmdpi.com This competitive inhibition has been demonstrated in various experimental systems. For example, RGD-containing peptides can inhibit the attachment of fibroblasts to fibronectin-coated surfaces. nih.gov This principle forms the basis for the development of RGD-based therapeutics aimed at interfering with cell adhesion processes in diseases such as thrombosis and cancer. nih.gov The ability of RGD peptides to dissociate cell attachment highlights their role in disrupting established cell-matrix interactions. nih.gov

Other Reported Biological Activities

Potential Antimicrobial and Antibotulinal Properties of Derivatives

Derivatives of D-amino acids, including D-aspartic acid, have been investigated for their potential antimicrobial and antibotulinal properties. Research has shown that certain N-acyl derivatives of D-amino acids exhibit inhibitory effects against Clostridium botulinum when used in conjunction with sodium nitrite. nih.govcdnsciencepub.com For instance, myristoyl-D-aspartic acid was found to be highly inhibitory under these conditions. nih.govcdnsciencepub.com In the absence of sodium nitrite, these N-acyl derivatives of D-amino acids did not show inhibitory activity. nih.govcdnsciencepub.com Notably, the corresponding L-amino acid derivatives, such as sorbyl-L-tryptophan and sorbyl-L-alanine, did not show any effect. nih.govcdnsciencepub.com

Other studies have explored the broader antimicrobial activities of D-amino acid-based surfactants. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The positively charged nature and hydrophobic residues of these surfactants allow them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. nih.gov While not specifically focused on this compound, this research indicates the potential for derivatives of D-aspartic acid to serve as a basis for developing new antimicrobial agents.

Acceptor Activity in Gamma-Glutamyl Transpeptidase (γ-GT) Reactions in Microorganisms

Gamma-glutamyl transpeptidase (γ-GT; EC 2.3.2.2) is a key enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866) or glutamine, to an acceptor molecule, which can be an amino acid or a peptide. In microorganisms, γ-GT plays a role in various physiological processes, and its ability to utilize a wide range of acceptor substrates is of significant interest for biotechnological applications, including the enzymatic synthesis of novel γ-glutamyl compounds.

Research has demonstrated that bacterial γ-GTs, in contrast to their mammalian counterparts, can exhibit a broader stereospecificity for acceptor substrates. This includes the utilization of D-amino acids and peptides containing D-amino acid residues. The flexibility of the acceptor binding site in bacterial γ-GTs is a key factor in this expanded substrate range.

A notable example is the γ-glutamyl transpeptidase from Bacillus anthracis (CapD), which has been shown to utilize both L- and D-acceptor substrates with comparable efficiency. nih.gov This is in stark contrast to rat and human GGT, which display strict stereospecificity for L-amino acid acceptors. nih.gov Computational modeling and kinetic analyses suggest that specific amino acid residues, namely Arginine 520 (R520) and Arginine 432 (R432), in the acceptor binding site of CapD enable two alternative binding modes, accommodating both L- and D-acceptors. nih.gov

Studies on the γ-glutamyl transpeptidase from Escherichia coli have also provided valuable insights into its acceptor specificity. In research focused on the enzymatic synthesis of γ-D-glutamyl compounds using D-glutamine as the γ-glutamyl donor, a variety of amino acids and dipeptides were tested as potential acceptors. nih.gov The results indicated that many of these compounds could effectively serve as acceptors, leading to the formation of new γ-glutamyl peptides. nih.gov

While direct experimental data on this compound as a γ-glutamyl acceptor in microbial γ-GT reactions is not extensively detailed in the reviewed literature, the established broad acceptor specificity of bacterial GGTs for dipeptides and D-amino acids strongly suggests its potential as a substrate. The relative acceptor activities of various compounds for E. coli GGT have been quantified, providing a basis for understanding the structural requirements for acceptor binding.

The following table summarizes the relative acceptor activity of various amino acids and dipeptides in the transpeptidation reaction catalyzed by E. coli γ-GT, with D-glutamine as the γ-glutamyl donor. The activity with Glycylglycine (Gly-Gly) is set as the reference at 100%.

Acceptor MoleculeRelative Initial Velocity (%)
Glycylglycine100
L-Tryptophan165
Taurine150
L-Methionine134
L-Phenylalanine126
L-Histidine118
L-Glutamine100
L-Asparagine95
L-Alanine87
Glycine79
L-Serine72
L-Threonine61
L-Valine50
L-Leucine45
L-Isoleucine39
L-Cysteine26
L-Arginine21
L-Lysine18
L-Proline13
L-Aspartic Acid11
L-Glutamic Acid8
Ethylamine0

Data sourced from a study on the enzymatic synthesis of γ-D-glutamyl compounds using E. coli GGT. nih.gov

This data underscores the enzyme's capacity to recognize and utilize a diverse array of molecules as γ-glutamyl acceptors. The high relative activity of the dipeptide Glycylglycine suggests that other dipeptides, including those containing D-amino acid residues like this compound, are likely to be effective acceptors in γ-GT-catalyzed reactions in microorganisms.

Analytical and Methodological Approaches in Glycyl D Aspartic Acid Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular effects of Glycyl-D-aspartic acid, isolating specific cell types and tissues from the complex systemic interactions of a whole organism.

Cell culture systems provide a controlled environment to study the direct impact of this compound on specific cell types involved in reproductive processes. Leydig cells, responsible for testosterone (B1683101) production, and spermatogonial cells, the precursors to sperm, are primary targets of this research.

In studies utilizing murine Leydig cell lines (e.g., MA-10 and TM3), the addition of D-aspartate to the culture medium has been shown to activate signaling pathways crucial for steroidogenesis. nih.govresearchgate.net For instance, D-aspartate promotes the phosphorylation of ERK1/2, a key protein in the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov This activation, in turn, upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein and various steroidogenic enzymes, leading to increased testosterone synthesis. nih.govresearchgate.netmdpi.com Research on the GC-1 spermatogonial cell line, derived from immortalized mouse type-B spermatogonia, has demonstrated that D-aspartate directly stimulates mitotic activity. mdpi.comnih.gov Treatment with D-aspartate induces the phosphorylation of both MAPK and AKT serine-threonine kinase proteins and increases the expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Aurora Kinase B. mdpi.comnih.gov

Cell LineKey Findings with D-Aspartate TreatmentSignaling Pathways Implicated
Leydig Cells (MA-10, TM3)Increased testosterone synthesis; Upregulation of StAR and steroidogenic enzymes. nih.govresearchgate.netresearchgate.netmdpi.comnih.govMAPK/ERK1/2, cAMP. nih.govmdpi.com
Spermatogonial Cells (GC-1)Stimulated cell proliferation; Increased expression of PCNA and Aurora Kinase B. mdpi.comnih.govMAPK, AKT. mdpi.comnih.gov

To understand the effects of this compound in a more integrated tissue environment, researchers utilize isolated tissue homogenates and organ explants. These methods preserve some of the cellular interactions and architecture of the original organ.

Experiments on isolated rat pituitary glands have shown that incubation with D-aspartate leads to an increased synthesis and release of Luteinizing Hormone (LH). nih.govresearchgate.net This effect is mediated by the second messenger cyclic GMP (cGMP). nih.govresearchgate.net Similarly, when purified rat Leydig cells are incubated with D-aspartate, there is a significant increase in both testosterone and cyclic AMP (cAMP) levels, indicating a direct stimulatory effect on steroidogenesis within the testicular tissue context. nih.govmdpi.com Furthermore, incubating slices of mallard (Anas platyrhynchos) testes in a medium containing D-aspartate resulted in a dose-dependent increase in testosterone levels, confirming its direct action on testicular tissue. mdpi.com Studies using rat brain homogenates have also demonstrated that D-aspartate can upregulate the local activity of steroidogenic enzymes, leading to an increase in progesterone (B1679170), testosterone, and estradiol (B170435) levels. mdpi.com

In Vivo Animal Models and Physiological Studies

In vivo studies are essential for understanding the systemic and tissue-specific effects of this compound in a complete physiological system, accounting for the interplay between different organs and hormonal axes.

A range of vertebrate models has been employed to investigate the role of D-aspartate in reproduction. researchgate.netnih.govresearchgate.net In vivo animal studies have been conducted on male rats, green frogs (Pelophylax esculentus), lizards (Podarcis siculus), and mallards (Anas platyrhynchos). mdpi.comresearchgate.net These studies consistently show that administration of D-aspartate leads to an increase in testosterone levels in the blood. researchgate.net For example, in the lizard Podarcis s. sicula, D-aspartate administration promotes the androgenic pathway while inhibiting the estrogenic pathway in males. mdpi.comnih.gov In rats, oral administration of D-aspartate results in its accumulation in the pituitary gland and testes, leading to an elevation of LH and testosterone in the serum. nih.govnih.gov

The administration of D-aspartate in animal models allows for the evaluation of its effects on the entire hypothalamic-pituitary-gonadal (HPG) axis, as well as on specific tissues. nih.govmdpi.comresearchgate.net Studies in rats have demonstrated that D-aspartate acts at all levels of this axis. nih.govmdpi.commdpi.com It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the release of LH from the pituitary gland. nih.govmdpi.comresearchgate.net This systemic hormonal cascade ultimately leads to increased testosterone synthesis in the testes. nih.gov

Tissue-specific analyses reveal significant accumulation of administered D-aspartate in the pituitary gland, testes, and brain. nih.govmdpi.com In rats, long-term oral administration not only increases serum LH and testosterone but also elevates testosterone and androstenedione (B190577) levels directly within the testes. mdpi.com Furthermore, chronic treatment has been shown to increase levels of progesterone, testosterone, and estradiol in the rat brain, suggesting a role in neurosteroidogenesis. nih.gov In sheep, the pituitary gland shows the highest capacity for storing D-aspartic acid, with concentrations tripling after treatment. revistabionatura.com

Animal ModelSystemic Effects of D-AspartateTissue-Specific Effects
RatIncreased serum LH and testosterone. nih.govnih.govAccumulation in pituitary and testes; Increased testicular testosterone and androstenedione; Increased brain levels of progesterone, testosterone, and estradiol. nih.govmdpi.comnih.gov
Lizard (Podarcis s. sicula)Promotion of androgenic pathway; Inhibition of estrogenic pathway. mdpi.comnih.govIncreased testicular and serum testosterone; Decreased estradiol. nih.gov
Frog (Pelophylax esculentus)Increased testosterone synthesis. mdpi.comUpregulation of StAR mRNA and protein expression in the testis. mdpi.com
SheepIncreased LH levels. nih.govHigh accumulation in the pituitary gland. revistabionatura.com

Biochemical and Molecular Techniques

A variety of biochemical and molecular techniques are employed to elucidate the mechanisms underlying the effects of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of D-aspartate in biological samples, often involving precolumn derivatization to create fluorescent compounds for sensitive detection. nih.govresearchgate.netfishersci.com

To measure hormone levels in serum and tissue culture media, techniques like electrochemiluminescence immunoassay are utilized. nih.gov At the molecular level, quantitative real-time PCR (qRT-PCR) is used to analyze the expression of messenger RNA (mRNA) for key genes involved in steroidogenesis, such as StAR, Cyp11a1, and Hsd3b1. mdpi.com Western blotting is employed to quantify the protein expression levels of these and other target molecules, such as Luteinizing Hormone Receptor (LHR) and components of signaling pathways like ERK. nih.govresearchgate.net Immunofluorescence and immunocytochemistry are used to visualize the localization of D-aspartate and its target proteins within cells and tissues. mdpi.comnih.gov Additionally, enzymatic assays are conducted to measure the activity of enzymes like D-aspartate racemase, which synthesizes D-aspartate from L-aspartate in various tissues. nih.govresearchgate.net

Enzyme Activity Assays (e.g., D-Aspartate Oxidase, D-Aspartate Racemase, Peptidases)

The metabolic pathways of D-aspartic acid are primarily governed by the enzymes D-aspartate oxidase (DDO or DASPO) and D-aspartate racemase. Assaying the activity of these enzymes is crucial for understanding the regulation of D-aspartic acid levels in tissues.

D-Aspartate Oxidase (DDO) is a flavoenzyme that catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia (B1221849), and hydrogen peroxide. nih.gov DDO activity assays are essential for studying the degradation of D-aspartic acid. nih.gov This enzyme is highly specific for acidic D-amino acids. nih.govnih.gov Various methods are employed to measure its activity, including:

Oxygen Consumption: Polarographic assays using an oxygen electrode can determine the rate of oxygen consumption during the oxidation of D-aspartate. frontiersin.org

α-Keto Acid Production: The production of oxaloacetate can be quantified. nih.gov

Ammonia Production: The release of ammonia can be measured using coupled enzyme reactions, for instance, with glutamate (B1630785) dehydrogenase. nih.govfrontiersin.org

Hydrogen Peroxide Production: The generation of hydrogen peroxide can be detected through coupled assays. frontiersin.org

D-Aspartate Racemase is the enzyme responsible for converting L-aspartic acid to D-aspartic acid. nih.gov Assaying its activity helps in understanding the endogenous synthesis of D-aspartic acid. The activity of D-aspartate racemase can be determined by incubating tissue homogenates with L-aspartic acid and subsequently measuring the amount of D-aspartic acid produced, often utilizing High-Performance Liquid Chromatography (HPLC). nih.gov Studies in rats have shown that the pituitary gland exhibits the highest D-aspartate racemase activity, followed by the testes and brain. nih.gov

Peptidases are enzymes that cleave peptide bonds. While specific peptidase assays for this compound are not extensively detailed in the provided context, the study of its hydrolysis into glycine (B1666218) and D-aspartic acid would involve incubating the dipeptide with tissue extracts or purified peptidases and subsequently quantifying the release of its constituent amino acids.

Hormone Quantification (e.g., LH, Testosterone, GnRH)

A significant area of D-aspartic acid research focuses on its role in the hypothalamus-pituitary-gonadal (HPG) axis, necessitating the accurate quantification of key reproductive hormones.

Luteinizing Hormone (LH) and Testosterone: Numerous studies have investigated the effect of D-aspartic acid on LH and testosterone levels, yielding varied results. One study on healthy men found that daily administration of D-aspartate for 12 days resulted in a significant increase in serum LH and testosterone levels by 33% and 42%, respectively. nih.govresearchgate.netnih.gov Conversely, other studies in resistance-trained men showed that D-aspartic acid supplementation did not alter resting testosterone levels, and in one instance, a higher dose led to a decrease in total and free testosterone. nih.gov These discrepancies may be attributed to differences in the subjects' baseline testosterone levels and training status. researchgate.netnih.gov

Gonadotropin-Releasing Hormone (GnRH): D-aspartic acid is believed to act on the hypothalamus to stimulate the release of GnRH. researchgate.netijsred.com In vitro experiments using isolated rat hypothalami have demonstrated that D-aspartate can elicit GnRH release. ijsred.com The quantification of GnRH is critical to confirming this upstream mechanism of action.

Study Focus Subjects D-Aspartic Acid Administration Key Findings Reference
Hormone Response Healthy Men (27-37 years) 3.12 g/day for 12 days Serum LH increased by 33%; Serum Testosterone increased by 42% nih.gov
Hormone Response Resistance Trained Men 3 g/day for 29 days No significant change in total or free testosterone nih.gov
Hormone Response Resistance Trained Men 6 g/day for 14 days Decreased levels of total and free testosterone nih.gov
Fertility Infertile Men 2.66 g/day for 90 days Serum testosterone increased by 30-60% hsnstore.euhealthline.com

Immunohistochemistry and Immunocytochemistry for Localization

Immunohistochemistry and immunocytochemistry are invaluable techniques for visualizing the distribution of D-aspartic acid within tissues and cells. By using specific antibodies raised against D-aspartate, researchers can map its location.

These studies have revealed that D-aspartic acid is not uniformly distributed. In rats, high concentrations have been localized in:

Endocrine Tissues: It is found in the pineal gland, specifically in the cytoplasm of pinealocytes, with more intense staining in the distal region. mdpi.comnih.gov It is also present in the pituitary gland and testes. nih.gov

Testis: Within the testes, D-aspartate immunoreactivity has been observed in both Leydig cells and germ cells, such as elongate spermatids. nih.govmdpi.commdpi.com

Nervous System: In the brain, D-aspartate is concentrated in the hypothalamus, particularly within the magnocellular neurons of the supraoptic and paraventricular nuclei. mdpi.com

These localization studies provide strong anatomical evidence supporting the proposed roles of D-aspartic acid in neuroendocrine regulation. mdpi.com

Structural and Conformational Analysis

Determining the three-dimensional structure of this compound and how it interacts with its biological targets is essential for a complete understanding of its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a dipeptide like this compound, ¹H NMR and ¹³C NMR would be standard methods to confirm its chemical structure. chemicalbook.com Although detailed conformational studies specific to this compound were not prominent in the search results, NMR is routinely used to determine the solution-state conformation of peptides by analyzing parameters such as coupling constants and through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Chemical Cross-linking for Receptor Interaction Mapping

Chemical cross-linking is a technique used to identify and map the interactions between molecules, such as a ligand and its receptor. youtube.com This approach involves using bifunctional reagents to covalently link the interacting molecules, which can then be isolated and analyzed to identify the binding sites.

While no studies were found that specifically used chemical cross-linking for this compound, a similar approach has been successfully applied to arginyl-glycyl-aspartic acid (RGD) peptides. In that research, radioiodinated RGD peptides were bound to platelet receptors (glycoprotein IIb-IIIa), and subsequent chemical cross-linking revealed that the binding site resides in close proximity to both subunits of the receptor. nih.gov This methodology could be adapted to map the binding sites of this compound on its target receptors, such as the NMDA receptor, providing detailed structural information about the ligand-receptor complex.

Table of Compounds

Compound Name Abbreviation / Synonym
This compound Gly-D-Asp
D-aspartic acid D-Asp
L-aspartic acid L-Asp
Luteinizing Hormone LH
Testosterone T
Gonadotropin-Releasing Hormone GnRH
Steroidogenic Acute Regulatory Protein StAR
Proliferating Cell Nuclear Antigen PCNA
Aurora Kinase B AURKB
N-methyl-D-aspartate NMDA
Oxaloacetate
Glycine Gly
Arginyl-glycyl-aspartic acid RGD

Computational and Modeling Studies

In the research of this compound and related peptides, computational and modeling studies serve as powerful tools to elucidate structural dynamics, predict biological activity, and guide the design of novel peptide-based compounds. These in silico approaches provide molecular-level insights that are often inaccessible through experimental methods alone. By simulating the behavior of peptides and their interactions with biological targets, researchers can understand conformational preferences, identify key structural features for activity, and rationally design new molecules with desired properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, offering a window into the conformational dynamics and interactions of molecules like this compound in a simulated physiological environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how peptides behave over time.

MD simulations have been employed to explore the conformational preferences of peptides containing D-amino acids. For instance, a study on Acetyl-(D)arginyl-glycyl-(D)aspartic acid, a close analog of this compound, used 5-nanosecond MD simulations to understand its structure in different solvent environments mimicking the transition from water to a cell membrane. Such simulations are critical for predicting how a peptide might orient itself when approaching a biological target. The simulations often utilize force fields like AMBER99 to define the interactions between atoms.

In a typical MD simulation setup for a dipeptide like this compound, the molecule would be placed in a simulation box filled with explicit water molecules (e.g., TIP3P model) and ions to neutralize the system and mimic physiological ionic strength. The system is then subjected to energy minimization to remove steric clashes, followed by a period of equilibration and a final production run for data analysis.

Key parameters and analyses in MD simulations for dipeptides are summarized in the table below.

Parameter/AnalysisDescriptionRelevance to this compound Research
Force Field A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).Determines the accuracy of the simulated molecular interactions and conformational energies.
Water Model Represents the properties of water in the simulation (e.g., TIP3P, SPC/E).Crucial for accurately modeling solvation and hydrogen bonding between the peptide and its aqueous environment.
Simulation Time The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (μs).Longer simulations allow for the observation of larger conformational changes and more reliable statistical sampling.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed peptide structures over time.Indicates the stability of the peptide's conformation during the simulation.
Radius of Gyration (RG) A measure of the compactness of the peptide structure.Provides insights into conformational changes, such as folding or unfolding.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds within the peptide or with solvent molecules.Helps to understand the forces stabilizing specific conformations of this compound.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the peptide that is accessible to the solvent.Useful for analyzing the exposure of different parts of the peptide to the environment, which is important for receptor binding.

Computational studies on the structurally similar dipeptide, glycyl-asparagine, have utilized Density Functional Theory (DFT) methods with specific basis sets (e.g., B3LYP/6-31+G(d)) to calculate properties like pKa values and analyze intermolecular hydrogen bonds with water. This highlights the use of quantum mechanical methods to complement classical MD simulations for a more detailed electronic-level understanding.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve systematically modifying its structure and evaluating how these changes affect its function, for example, its binding affinity to a specific receptor.

Computational modeling plays a significant role in SAR. Molecular modeling has been used to investigate structural parameters that may influence the transport and binding properties of Arginine-glycine-aspartic acid (RGD) analogs. In such studies, parameters like hydrogen bonding ability, surface area, volume, lipophilicity (LogP), and charge distribution are calculated for a series of modified peptides and correlated with their experimentally determined activities. The inclusion of a D-amino acid, as in this compound, is a key structural modification that can significantly impact peptide stability and receptor interaction. The D-isomer of aspartic acid can alter the peptide's susceptibility to enzymatic degradation and change its conformational landscape, potentially leading to enhanced biological activity.

A hypothetical SAR study for this compound might explore modifications at several positions, as illustrated in the table below.

Modification SiteType of ModificationRationalePredicted Effect on Activity
Glycine N-terminus AcetylationTo neutralize the positive charge and increase metabolic stability.May increase cell permeability but could alter receptor binding.
Glycine α-carbon Methylation (Alanine substitution)To introduce steric hindrance and alter backbone flexibility.Could restrict conformation, potentially locking the peptide into a more active (or inactive) shape.
D-aspartic acid side chain Esterification or AmidationTo neutralize the negative charge and increase lipophilicity.Likely to significantly impact interactions with charged residues in a binding pocket.
D-aspartic acid C-terminus AmidationTo neutralize the negative charge and increase stability against carboxypeptidases.Often improves bioavailability and binding affinity.
Peptide backbone N-methylationTo increase proteolytic resistance and modulate hydrogen bonding capacity.Can improve pharmacokinetic properties and may alter receptor affinity.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that predict the activity of new analogs based on their structural features. These models help prioritize which derivatives of this compound should be synthesized and tested, making the design process more efficient.

Predictive Algorithms for Peptide Design

The design of novel peptides with specific functions is increasingly driven by sophisticated computational algorithms. These tools can navigate the vast sequence and conformational space to identify promising candidates, potentially using this compound as a building block or a starting point for optimization.

Modern peptide design often employs machine learning and deep learning models. For instance, a generative model based on a Gated Recurrent Unit (GRU) Variational Autoencoder (VAE) combined with a Metropolis Hasting (MH) sampling algorithm can generate potential peptide sequences that are then refined using structure-based modeling and simulation. Such algorithms can effectively reduce an enormous search space of billions of possibilities to a manageable number of promising candidates for experimental validation.

Another approach is the use of computational evolution protocols. The PARCE (Protocol for Amino acid Refinement through Computational Evolution) algorithm, for example, generates successive single-point mutations on a peptide sequence. Each mutation is then accepted or rejected based on its performance in explicit solvent molecular dynamics trajectories, allowing for the computational evolution of a peptide towards higher binding affinity.

Algorithms have also been specifically developed for designing peptides containing non-canonical D-amino acids. The DexDesign algorithm, based on the OSPREY protein design software, is capable of de novo design of D-peptide inhibitors. It evaluates computationally generated peptides using multiple structural criteria, including predicted binding affinity and the mimicry of known binding interactions of L-peptides. The inclusion of D-amino acids can enhance peptide stability by reducing susceptibility to proteolytic enzymes.

These predictive algorithms can be broadly categorized as follows:

Algorithm TypeDescriptionApplication in this compound Context
Generative Models (e.g., VAEs) Deep learning models that learn a representation of peptide sequences and can generate new sequences with desired properties.Could be used to generate longer peptides incorporating the Gly-D-Asp motif that are predicted to have high affinity for a specific target.
Evolutionary Algorithms Algorithms that mimic natural evolution to iteratively mutate and select peptide sequences based on a fitness score (e.g., binding energy).Could optimize a peptide sequence starting with this compound to improve its biological activity.
Structure-Based Design Tools (e.g., OSPREY) Algorithms that use the 3D structure of a target to design peptides that fit into a specific binding site.Could design a D-peptide, potentially including the Gly-D-Asp sequence, to inhibit a protein-protein interaction.
Sequence-Based Machine Learning Models trained on large datasets of known active peptides to predict the activity of new sequences based on features like amino acid composition and physicochemical properties.Could be used to screen virtual libraries of peptides containing this compound for potential bioactivity.

These computational tools are transforming peptide research by enabling the rational design of molecules with tailored properties, accelerating the discovery of new therapeutics and research probes.

Emerging Research Frontiers and Academic Implications of Glycyl D Aspartic Acid

Elucidation of Specific Roles of Glycyl-D-aspartic Acid as a Dipeptide Versus Free D-Aspartate

A critical area of research is to distinguish the biological activities of this compound from those of its constituent amino acid, free D-aspartate. Free D-aspartic acid is recognized as an endogenous amino acid that plays important physiological roles in the neuroendocrine system, including involvement in hormone synthesis and release. nih.govresearchgate.net It is found in neuroendocrine tissues of both invertebrates and vertebrates and is implicated in the development of the nervous system. researchgate.net

The conjugation of glycine (B1666218) to D-aspartic acid to form a dipeptide fundamentally alters the molecule's size, charge distribution, and stereochemistry, which likely translates to distinct biological interactions and functions. Research comparing free amino acids to their dipeptide forms has shown significant differences in their effects. For instance, a study on biomineralization using the L-isomer equivalent, Glycyl-L-aspartic acid, demonstrated that the dipeptide influenced the incorporation of amino acids into aragonite crystals differently than free L-aspartic acid and glycine. acs.org While free L-aspartic acid was incorporated at a much higher concentration than free glycine, both amino acids were incorporated at similar concentrations when introduced as the dipeptide Gly-Asp. acs.org This suggests that the peptide bond changes how the molecule interacts with and is integrated into biological and chemical systems.

Extrapolating from such findings, this compound may exhibit unique properties compared to free D-aspartate, such as:

Receptor Specificity: It may interact with a different subset of receptors or transporters, or bind to the same receptors with different affinity and efficacy.

Metabolic Stability: The peptide bond may offer protection against degradation by enzymes like D-aspartate oxidase, which specifically metabolizes free D-aspartate, potentially leading to a longer biological half-life. mdpi.com

Transport and Distribution: The dipeptide may utilize different cellular uptake mechanisms (e.g., peptide transporters vs. amino acid transporters), leading to altered tissue distribution and bioavailability.

The table below summarizes the comparative effects observed in a biomineralization study involving the L-isomer of the dipeptide, highlighting the principle that the dipeptide form can elicit distinct outcomes from its free amino acid components.

Biomolecule Administered (2 mM)Aspartate Incorporation (nmol mg⁻¹)Glycine Incorporation (nmol mg⁻¹)
Free L-Aspartic Acid13.0Not Applicable
Free GlycineNot Applicable1.3
Glycyl-L-aspartic acid Dipeptide14.713.5
Data derived from a study on aragonite precipitation, illustrating the differential effects of free amino acids versus a dipeptide. acs.org

Investigation of this compound's Potential as a Signaling Molecule or Precursor

Free D-aspartate has been identified as a signaling molecule, acting as a neurotransmitter or neuromodulator in the nervous systems of various animals. researchgate.netnih.govnih.gov It is found in synaptic vesicles, can be released upon stimulation, and elicits postsynaptic responses, fulfilling many of the criteria for a classical neurotransmitter. nih.govnih.gov Given this established role for the free amino acid, this compound could function in two primary ways: as a signaling molecule in its own right or as a stable precursor for the targeted release of D-aspartate.

As a direct signaling molecule, the dipeptide could interact with specific cell surface receptors to initiate intracellular cascades, potentially in pathways distinct from those activated by free D-aspartate. Alternatively, as a precursor, this compound could be transported to specific tissues where it is hydrolyzed by peptidases to release D-aspartate and glycine. This mechanism would allow for a more controlled and localized delivery of D-aspartate, mitigating widespread systemic effects and targeting specific physiological processes. This precursor role is a common strategy in pharmacology to improve the delivery and efficacy of an active compound.

Advanced Peptidomimetic Design Incorporating this compound Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govbenthamscience.com The incorporation of D-amino acids is a well-established strategy in peptidomimetic design to increase resistance to proteolysis. mdpi.comresearchgate.net

The this compound motif represents a valuable building block for creating novel peptidomimetics. While the Arginyl-glycyl-L-aspartic acid (RGD) sequence is famous for its role in cell adhesion by binding to integrin receptors, substituting the L-aspartic acid with its D-enantiomer could create peptides with novel receptor affinities and significantly increased stability. researchgate.netnih.gov For example, the insertion of an aza-glycine residue in the RGD motif has been shown to enhance activity and selectivity. researchgate.net Similarly, incorporating a Gly-D-Asp motif could lead to peptidomimetics with:

Enhanced Proteolytic Stability: The D-configuration of the aspartic acid residue would make the peptide bond less susceptible to cleavage by common proteases. researchgate.net

Novel Conformational Properties: The D-amino acid can induce specific turns or secondary structures in the peptide backbone, potentially leading to higher affinity and selectivity for a biological target. upc.edu

Modified Biological Activity: The altered stereochemistry could change the interaction with target receptors, potentially converting an agonist into an antagonist or targeting a completely different receptor.

The design of kinase inhibitors targeting the Asp-Phe-Gly (DFG) motif further underscores the importance of the aspartic acid residue in molecular interactions, suggesting that modifications like using a D-isomer could be a powerful tool in drug design. researchgate.net

Integration into Bioengineering Applications and Biomaterials

Aspartic acid-containing molecules are pivotal in the field of bioengineering and biomaterials. Poly(aspartic acid) is a versatile, biocompatible, and biodegradable polymer used in various biomedical applications, including drug delivery and tissue engineering. researchgate.netnih.gov Furthermore, peptides containing aspartic acid, such as the RGD sequence, are widely used to functionalize biomaterials to promote specific cell adhesion and guide tissue formation. researchgate.netjmst.org

This compound could be integrated into biomaterials to create surfaces with unique properties. Research has shown that the Gly-Asp dipeptide influences the formation of aragonite, a form of calcium carbonate found in coral skeletons, by affecting precipitation rates and crystal morphology. acs.org This suggests that incorporating this compound into scaffolds could be a strategy for:

Controlling Biomineralization: Guiding the growth and structure of mineralized tissues like bone and teeth.

Modulating Cell-Material Interactions: The unique stereochemistry of the D-aspartate could influence cell attachment, proliferation, and differentiation in ways that are different from materials functionalized with L-amino acid peptides.

Developing Novel Hydrogels and Scaffolds: Creating materials for tissue engineering with tailored degradation profiles and specific biological signaling capabilities.

Exploration of Species-Specific and Sex-Specific Differences in Biological Response

The biological effects of D-aspartate have been shown to vary depending on the animal species, sex, and specific organ. nih.gov For instance, studies on N-methyl-D-aspartate (NMDA) receptors, which are activated by D-aspartate, have revealed significant sex-based differences in their expression and regulation in rat neurons. nih.gov The density of NMDA receptor currents was found to be 2.8-fold larger in neurons from female rats compared to males. nih.gov Furthermore, D-aspartate administration in rats has been shown to increase the levels of sex hormones such as progesterone (B1679170) and testosterone (B1683101) in the brain, indicating a role in neurosteroidogenesis. nih.gov

Given these findings for free D-aspartate, it is highly probable that the biological response to this compound would also exhibit species- and sex-specific differences. Future research should investigate how factors such as metabolic rates, expression of peptide transporters and hydrolases, and hormonal environments differ between species and sexes to influence the activity of this dipeptide. Understanding these differences is crucial for the potential development of targeted therapeutic applications.

Comprehensive Understanding of Metabolic Pathways and Bioavailability

The metabolic fate and bioavailability of this compound are critical determinants of its biological activity. In general, aspartate is a central component in numerous metabolic pathways, including amino acid biosynthesis, the urea (B33335) cycle, and nucleotide metabolism. nih.govnih.gov The metabolism of free D-aspartate is primarily controlled by the enzyme D-aspartate oxidase (DDO), which degrades it. mdpi.comnih.gov

The bioavailability of this compound will likely be governed by several factors:

Enzymatic Degradation: As a dipeptide, it is a potential substrate for peptidases in the gastrointestinal tract and blood. However, the presence of a D-amino acid is known to confer resistance to many proteases, which could enhance its stability and oral bioavailability compared to dipeptides containing only L-amino acids. researchgate.netmdpi.com

Absorption: It may be absorbed via peptide transporters in the intestine, which could be more efficient than the absorption pathways for free D-aspartate.

Hydrolysis: Following absorption, it may be hydrolyzed into its constituent amino acids, glycine and D-aspartate, within cells or in circulation. The rate and location of this hydrolysis would be key to its mechanism of action, determining whether the dipeptide acts directly or serves as a pro-drug for D-aspartate.

Application of Omics Technologies (e.g., Transcriptomics) for Mechanistic Insights

To fully understand the biological roles of this compound, modern systems biology approaches are indispensable. Omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the dipeptide in cells and tissues.

For example, studies on free D-aspartate have already shown that it can alter the expression of specific genes and proteins. It has been found to increase the mRNA and protein levels of the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for testosterone synthesis. nih.gov In broiler roosters, D-aspartate treatment led to increased transcriptome activity of enzymes and receptors involved in reproductive processes. nih.govdntb.gov.ua

Applying these technologies to this compound would allow researchers to:

Identify Gene Expression Signatures: Use transcriptomics to compare the gene expression profiles of cells treated with this compound versus free D-aspartate, revealing unique pathways modulated by the dipeptide.

Uncover Protein-Level Changes: Employ proteomics to identify proteins whose expression or post-translational modifications are altered, pointing to specific signaling pathways and cellular responses.

These comprehensive, data-rich approaches will be essential for elucidating the precise mechanisms of action of this compound and uncovering its full therapeutic and academic potential.

Future Directions in D-Amino Acid Research with Relevance to Dipeptides

The field of D-amino acid research is rapidly expanding, moving beyond the study of individual D-amino acids to explore the functional significance of D-amino acid-containing peptides (DAACPs), including dipeptides like this compound. While research has historically focused on peptides composed exclusively of L-amino acids, the intentional incorporation of D-amino acids is opening up new avenues for therapeutic and biotechnological innovation. Future research in this area is poised to explore several key frontiers with direct relevance to dipeptides.

One of the most promising directions is the development of novel biomaterials. Peptides containing D-amino acids have been shown to self-assemble into unique nanostructures, such as hydrogels. These biomaterials exhibit enhanced stability against enzymatic degradation, a critical advantage for medical applications like drug delivery systems and tissue engineering scaffolds. The specific properties of a dipeptide like this compound, influenced by the chirality of the D-aspartate residue, could be harnessed to create hydrogels with tailored mechanical and biochemical properties. Future studies will likely focus on how the sequence and stereochemistry of D-amino acid dipeptides dictate the self-assembly process and the functional characteristics of the resulting biomaterials.

Another significant area of future research involves synthetic biology and enzymatic synthesis. While chemical synthesis of dipeptides is well-established, it often requires multiple steps for protection and deprotection. There is a growing need for efficient enzymatic methods to produce D-amino acid-containing dipeptides. Researchers are exploring the use of enzymes like nonribosomal peptide synthetase (NRPS) adenylation domains, which can be engineered to accept D-amino acids as substrates. The development of robust enzymatic and chemoenzymatic systems would enable the large-scale, cost-effective production of specific dipeptides, including LD, DL, and DD configurations, paving the way for their broader investigation and application.

Furthermore, the unique bioactivities of DAACPs are a major focus for future therapeutic development. The presence of a D-amino acid can dramatically alter a peptide's interaction with biological targets and confer resistance to proteases. Given that free D-aspartic acid is known to play roles in neuroendocrine function, including neurotransmission and hormone regulation, dipeptides containing this residue are of particular interest. Future investigations will likely explore whether this compound and similar dipeptides can act as novel signaling molecules, receptor modulators, or even as biomarkers for diseases associated with altered D-amino acid metabolism, such as Alzheimer's disease and cataracts. Advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are crucial for detecting and quantifying these dipeptides in biological samples, which will be essential for elucidating their physiological and pathological roles.

Table 1: Potential Future Research Areas for D-Amino Acid-Containing Dipeptides

Research Area Focus Potential Applications Relevant Compounds
Biomaterial Science Investigating the self-assembly of dipeptides into nanostructured hydrogels. Drug delivery, tissue engineering, responsive biomaterials. This compound, Phenylalanine derivatives
Synthetic Biology Developing novel enzymatic and chemoenzymatic methods for dipeptide synthesis. Scalable and cost-effective production of specific dipeptide stereoisomers. D-amino acids, L-amino acids
Therapeutics & Pharmacology Exploring the unique bioactivities of dipeptides as signaling molecules or enzyme inhibitors. Novel drugs for neurological and endocrine disorders. D-aspartic acid, D-serine
Diagnostics & Biomarkers Identifying and quantifying dipeptides in biological fluids as potential markers for disease. Early diagnosis and monitoring of diseases like Alzheimer's and cataracts. D-amino acid-containing peptides (DAACPs)

Q & A

Q. What are the key physicochemical properties of glycyl-D-aspartic acid, and how do they influence experimental design?

this compound (C₆H₁₀N₂O₅, MW 190.15 g/mol) has a boiling point of 468.7°C, density of 1.499 g/cm³, and requires storage at -15°C to maintain stability . These properties dictate solvent selection (e.g., aqueous buffers for solubility), temperature control during synthesis, and analytical methods like HPLC or mass spectrometry for purity assessment. For reproducibility, refer to primary literature for validated protocols .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

  • NMR : Use ¹H/¹³C NMR to confirm stereochemistry (D-configuration) and peptide bond formation. Compare peaks with reference spectra from databases like NIST Chemistry WebBook .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity. Retention times should align with standards .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (m/z 191.07 [M+H]⁺) .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

Follow these steps:

  • Use protected amino acids (e.g., Boc-D-Asp-OH) to prevent racemization during solid-phase peptide synthesis .
  • Document reaction conditions (pH, temperature, coupling agents) meticulously.
  • Validate yields via triplicate experiments and cross-check with published data .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity in enzyme inhibition studies be resolved?

  • Meta-Analysis : Systematically review primary studies to identify confounding variables (e.g., assay pH, enzyme isoforms) .
  • Dose-Response Curves : Replicate experiments across multiple labs using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and statistical validation (ANOVA with post-hoc tests) .
  • Structural Modeling : Perform molecular docking to assess binding affinity variations due to conformational changes .

Q. What experimental strategies are optimal for studying this compound’s role in neuronal signaling pathways?

  • In Vitro Models : Use primary neuronal cultures treated with this compound (1–100 µM) and measure Ca²⁺ flux via fluorescence imaging .
  • Knockout Studies : Employ CRISPR-Cas9 to delete aspartate receptors in model organisms and compare signaling outcomes .
  • Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway interactions .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

  • Sample Preparation : Deproteinize serum/plasma using acetonitrile (1:2 v/v) to reduce interference .
  • Calibration Standards : Prepare a matrix-matched calibration curve (0.1–50 µg/mL) to account for ion suppression in LC-MS .
  • Method Validation : Assess precision (RSD < 15%), recovery (80–120%), and LOD/LOQ (e.g., 0.05 µg/mL) per ICH guidelines .

Methodological Recommendations

  • Literature Review : Use systematic reviews (PRISMA guidelines) to identify knowledge gaps and avoid redundant studies .
  • Data Validation : Cross-verify experimental results with databases like NIST or PubChem to ensure accuracy .
  • Ethical Practices : Cite primary sources rigorously and disclose funding/conflicts of interest per journal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.